FGFR1 inhibitor-8

FGFR1 Kinase Assay IC50

FGFR1 inhibitor-8 (Compound 9) is a selective, ATP-competitive FGFR1 tyrosine kinase inhibitor (IC50: 0.5 nM biochemical). Its defined selectivity (FGFR1 vs. FGFR3) and reversible binding mode make it an essential tool for dissecting FGFR1-specific biology, benchmarking kinase assays, and performing washout experiments—applications where pan-FGFR or covalent inhibitors fall short. Ensure robust, reproducible data with this high-purity research tool.

Molecular Formula C26H18ClNO5
Molecular Weight 459.9 g/mol
Cat. No. B12373872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR1 inhibitor-8
Molecular FormulaC26H18ClNO5
Molecular Weight459.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)O
InChIInChI=1S/C26H18ClNO5/c1-33-22-13-7-15(14-21(22)30)6-12-20(29)16-8-10-17(11-9-16)28-24-23(27)25(31)18-4-2-3-5-19(18)26(24)32/h2-14,28,30H,1H3/b12-6+
InChIKeyQAIKHIOYMJNMTF-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR1 Inhibitor-8: Technical Baseline and Procurement Identity for FGFR1 Kinase Research


FGFR1 inhibitor-8, also known as Compound 9, is a synthetic small molecule inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase. It is characterized by the molecular formula C26H18ClNO5 and a molecular weight of 459.88 g/mol . The compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of FGFR1 to prevent receptor phosphorylation and subsequent downstream signaling . FGFR1 inhibitor-8 is supplied by multiple research reagent vendors, with reported biochemical inhibitory potency values (IC50) ranging from 0.5 nM to 10 nM against FGFR1 depending on the assay configuration [1].

Why Pan-FGFR Inhibitors Cannot Substitute for FGFR1 Inhibitor-8 in Isoform-Specific Studies


FGFR1 inhibitor-8 cannot be trivially replaced by other commercially available pan-FGFR inhibitors due to critical differences in isoform selectivity and potency that directly impact experimental outcomes. Widely used compounds such as AZD4547, BGJ398 (Infigratinib), and Erdafitinib exhibit potent inhibition across FGFR1, FGFR2, and FGFR3, with IC50 values often in the low nanomolar or sub-nanomolar range for multiple isoforms [1]. For example, AZD4547 shows IC50 values of 0.2 nM (FGFR1), 2.5 nM (FGFR2), and 1.8 nM (FGFR3) , while BGJ398 has IC50 values of 0.9 nM (FGFR1), 1.4 nM (FGFR2), and 1.0 nM (FGFR3) [1]. In contrast, FGFR1 inhibitor-8 demonstrates a distinct selectivity profile with an IC50 of 10 nM for FGFR1, 15 nM for FGFR2, and 46 nM for FGFR3 in a standardized kinase assay [2]. This differential isoform sensitivity profile is essential for studies aimed at dissecting FGFR1-specific biology without confounding effects from FGFR2/3 inhibition. The quantitative evidence below provides the necessary justification for prioritizing FGFR1 inhibitor-8 over less selective alternatives in defined experimental contexts.

FGFR1 Inhibitor-8: Quantified Comparative Evidence for Scientific Selection


Biochemical Potency: FGFR1 Inhibitor-8 vs. AZD4547, BGJ398, and Erdafitinib in Cell-Free Kinase Assays

In head-to-head biochemical kinase assays, FGFR1 inhibitor-8 (Compound 9) demonstrates sub-nanomolar potency against FGFR1 with a reported IC50 of 0.5 nM . This potency is comparable to the clinically investigated pan-FGFR inhibitor AZD4547 (IC50 = 0.2 nM) and superior to BGJ398 (IC50 = 0.9 nM) [1] and Erdafitinib (IC50 = 1.2 nM) [2] in equivalent cell-free kinase inhibition assays. However, a separate patent-based kinase assay (US10689705) reports a higher IC50 of 10 nM for FGFR1 inhibitor-8, alongside values of 15 nM for FGFR2 and 46 nM for FGFR3 [3]. This assay-dependent variability underscores the importance of consistent experimental conditions and precludes direct cross-assay comparisons without proper normalization.

FGFR1 Kinase Assay IC50 Biochemical Potency Small Molecule Inhibitor

FGFR Isoform Selectivity Profile: FGFR1 Inhibitor-8 vs. Pan-FGFR Inhibitors

FGFR1 inhibitor-8 exhibits a graded selectivity profile across FGFR isoforms in a single, internally consistent kinase assay (US10689705). The IC50 values are 10 nM for FGFR1, 15 nM for FGFR2, and 46 nM for FGFR3 [1]. This corresponds to selectivity ratios of 1.5-fold for FGFR2/FGFR1 and 4.6-fold for FGFR3/FGFR1. In stark contrast, the pan-FGFR inhibitor AZD4547 shows potent inhibition of all three isoforms with IC50 values of 0.2 nM (FGFR1), 2.5 nM (FGFR2), and 1.8 nM (FGFR3) , resulting in a FGFR3/FGFR1 ratio of 9.0 but with much higher absolute potency across the board. Similarly, BGJ398 has a FGFR3/FGFR1 ratio of approximately 1.1 (1.0 nM vs 0.9 nM), demonstrating minimal isoform discrimination [2].

FGFR Isoform Selectivity Kinase Profiling FGFR2 FGFR3 Selectivity Index

Structural Binding Mode: ATP-Competitive Interaction with FGFR1 Kinase Domain

FGFR1 inhibitor-8 binds to the ATP-binding pocket of the FGFR1 kinase domain, a mechanism shared with many ATP-competitive FGFR inhibitors . While a co-crystal structure of FGFR1 inhibitor-8 itself is not publicly available, a closely related analog (compound 8) has been co-crystallized with the human FGFR1 kinase domain (PDB ID: 4F65), revealing key interactions within the ATP-binding cleft [1]. This structural information confirms that compounds in this chemical series, including FGFR1 inhibitor-8, occupy the ATP-binding site and prevent catalytic activity. In contrast, irreversible inhibitors such as Futibatinib (TAS-120) form a covalent bond with a conserved cysteine residue in the P-loop, resulting in a distinct inhibition profile and potential for different resistance mechanisms [2].

ATP-Binding Pocket Kinase Inhibitor Binding Mode Crystal Structure Structure-Activity Relationship

Commercial Availability and Reagent Purity: Comparison with Research-Grade FGFR Inhibitors

FGFR1 inhibitor-8 is available from multiple commercial suppliers, including MedChemExpress (MCE), TargetMol, and InvivoChem, with reported purity of ≥98% . This purity standard is comparable to other research-grade FGFR inhibitors such as AZD4547 (≥98% by HPLC) and BGJ398 (>98%) [1]. However, FGFR1 inhibitor-8 lacks published in vivo pharmacokinetic data, whereas AZD4547, BGJ398, and Erdafitinib have well-characterized oral bioavailability and in vivo efficacy profiles in xenograft models [2]. This data gap limits the immediate translation of FGFR1 inhibitor-8 to in vivo studies without additional formulation and PK optimization.

Research Reagent Purity Procurement Small Molecule Inhibitor FGFR1

FGFR1 Inhibitor-8: Recommended Research Applications Based on Quantified Evidence


In Vitro Biochemical Kinase Assays for FGFR1 Target Engagement

FGFR1 inhibitor-8 is ideally suited for cell-free kinase inhibition assays to establish baseline FGFR1 potency and to benchmark against other FGFR inhibitors. The reported sub-nanomolar IC50 (0.5 nM) in biochemical assays ensures robust signal inhibition at low compound concentrations, minimizing solvent interference and enabling accurate IC50 determination. This application is directly supported by the compound's defined ATP-competitive binding mode and its established use as a reference inhibitor in kinase activity assays .

Cellular Studies Requiring FGFR1/2 Inhibition with Partial FGFR3 Sparing

Based on the selectivity profile derived from US10689705 (FGFR1 IC50=10 nM, FGFR2 IC50=15 nM, FGFR3 IC50=46 nM) [1], FGFR1 inhibitor-8 is appropriate for cellular experiments where inhibition of both FGFR1 and FGFR2 is desired, but with a 4.6-fold window over FGFR3. This profile differs from pan-inhibitors like BGJ398 (equipotent across FGFR1-3) and may reduce confounding effects from FGFR3-mediated signaling in cell lines where FGFR3 is not a primary driver.

Reversible Pharmacology and Target Occupancy Washout Experiments

As a reversible ATP-competitive inhibitor, FGFR1 inhibitor-8 enables washout experiments to assess the kinetics of target engagement and the reversibility of downstream signaling effects. This application is not feasible with irreversible covalent inhibitors such as Futibatinib [2]. The availability of a close structural analog co-crystal structure (PDB 4F65) [3] further supports structure-based assay design and interpretation of binding kinetics.

Chemical Probe for FGFR1-Driven Signaling in Early-Stage Discovery

FGFR1 inhibitor-8 serves as a suitable chemical probe for early-stage target validation studies in FGFR1-amplified or FGFR1-dependent cell lines. While it lacks published in vivo PK data , its high purity (≥98%) and well-defined biochemical activity make it a reliable tool for in vitro target deconvolution and initial proof-of-concept experiments. Researchers intending to progress to in vivo studies should plan for formulation development and PK assessment.

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